molecular formula C21H24N6O2 B2939342 7-cinnamyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919008-44-9

7-cinnamyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No. B2939342
CAS RN: 919008-44-9
M. Wt: 392.463
InChI Key: ACNSYECPSGHHRP-DHZHZOJOSA-N
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Description

7-cinnamyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
BenchChem offers high-quality 7-cinnamyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-cinnamyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer, Anti-HIV, and Antimicrobial Activities

A study explored the synthesis of some new triazino and triazolo[4,3-e]purine derivatives, revealing their potential in vitro anticancer, anti-HIV, and antimicrobial activities. Notably, one compound exhibited considerable activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D. Additionally, certain compounds displayed moderate anti-HIV-1 activity and significant antimicrobial effects against various pathogens, although they lacked antifungal activity except for weak activity against A. niger (Ashour et al., 2012).

Serotonin Receptor Affinity and Pharmacological Evaluation

Another research initiative involved the design of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential ligands for serotonin receptors, aiming at psychotropic activity. Selected compounds produced antidepressant-like effects and exerted anxiolytic-like activity in animal models, suggesting their potential as therapeutic agents for mood disorders (Chłoń-Rzepa et al., 2013).

Antitumor Activity and Vascular Relaxing Effect

A study on the synthesis of novel heterocycles, including [1,2,4]triazino-[3,2-f]purines, evaluated their antitumor activity and vascular relaxing effects. Although some triazino purines did not show potent vascular relaxing activity, one compound was active against P388 leukemia, indicating a potential avenue for anticancer drug development (Ueda et al., 1987).

Antiasthmatic Agents

Research into xanthene derivatives led to the synthesis of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives, evaluated for their antiasthmatic activity. These compounds showed significant pulmonary vasodilator activity, with specific derivatives displaying considerable efficacy, highlighting their potential as anti-asthmatic compounds (Bhatia et al., 2016).

properties

IUPAC Name

3,9-dimethyl-7-[(E)-3-phenylprop-2-enyl]-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-14(2)27-20-22-18-17(26(20)13-15(3)23-27)19(28)25(21(29)24(18)4)12-8-11-16-9-6-5-7-10-16/h5-11,14H,12-13H2,1-4H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNSYECPSGHHRP-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-cinnamyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

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